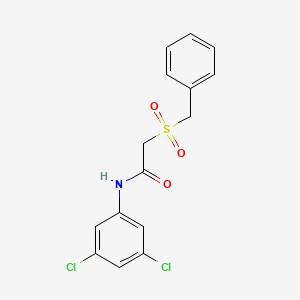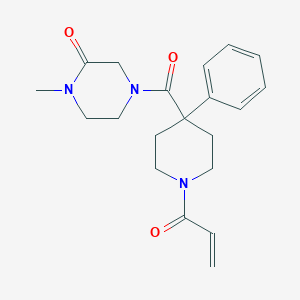
1-Methyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one, also known as MPDC, is a compound that has been widely used in scientific research due to its unique properties. MPDC is a piperazine derivative that has been shown to have potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one is not fully understood. However, it has been shown to modulate the activity of various receptors in the brain, including the dopamine receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has also been shown to inhibit the activity of certain enzymes, such as proteases and kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to modulate the activity of the immune system, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in scientific research. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-Methyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one. One potential direction is to further investigate its potential therapeutic applications in the fields of neurology, oncology, and immunology. Another direction is to study its mechanism of action in more detail, in order to better understand how it modulates various biological processes. Additionally, future studies could focus on developing more potent and selective analogs of this compound, in order to improve its efficacy and reduce its off-target effects.
Méthodes De Synthèse
1-Methyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one can be synthesized by reacting 4-phenyl-1-prop-2-enoylpiperidine-4-carboxylic acid with N-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-Methyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have potential therapeutic applications in the fields of neurology, oncology, and immunology.
Propriétés
IUPAC Name |
1-methyl-4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-17(24)22-11-9-20(10-12-22,16-7-5-4-6-8-16)19(26)23-14-13-21(2)18(25)15-23/h3-8H,1,9-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEKJUDAUCJLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2847469.png)
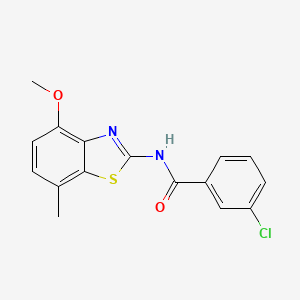
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2847471.png)
![2-{1-[4-(2-furylcarbonyl)piperazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2847472.png)
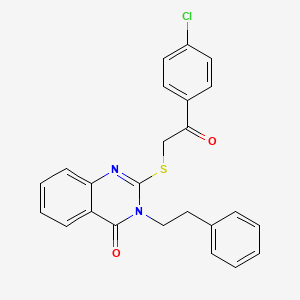
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)
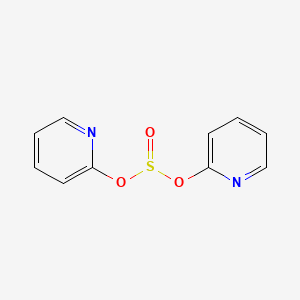
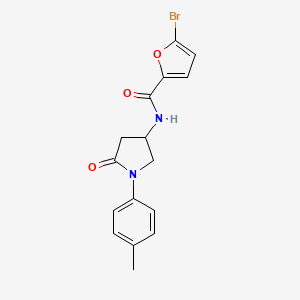
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2847482.png)
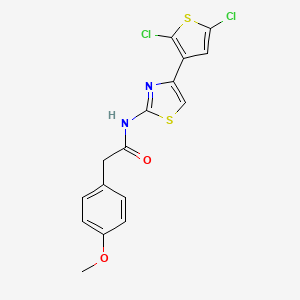

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2847485.png)
![Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate](/img/structure/B2847487.png)
